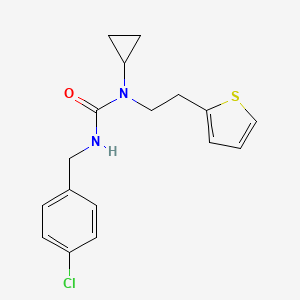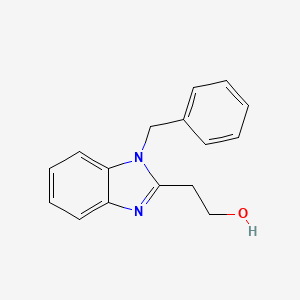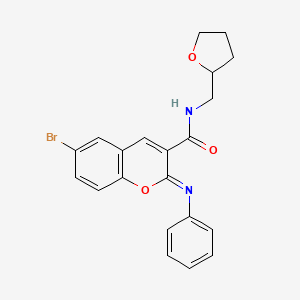![molecular formula C8H12N2O2S B2778010 5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 2152457-27-5](/img/structure/B2778010.png)
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Nematicidal Activity
A study highlighted the synthesis of a series of compounds for their nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans. The compounds showed effective nematicidal properties, with some being almost equal to the standard levamisole. Additionally, these compounds were evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against several fungal organisms, demonstrating potential for further development due to their appreciable activity against the test bacteria and fungi (Reddy et al., 2010).
Fluorescence Studies
Research into the fluorescence effects of derivatives related to "5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine" in aqueous solutions revealed interesting fluorescence effects influenced by aggregation factors and charge transfer effects. This study suggests potential applications in the field of molecular fluorescence and the development of fluorescent materials (Matwijczuk et al., 2018).
Antimicrobial and Antioxidant Activities
Another study synthesized a series of derivatives to evaluate their antimicrobial and antioxidant activities. These compounds were characterized and showed promising results, indicating their potential for further exploration as antimicrobial and antioxidant agents (Saundane et al., 2013).
Apoptosis Inducers and Anti-infective Agents
Derivatives were also explored for their role as apoptosis inducers and anti-infective agents, demonstrating significant apoptosis in tested cells and commendable antibacterial activity. This research supports the development of these compounds as potential therapeutic agents for infections and diseases requiring apoptosis induction (Bansal et al., 2020).
Anti-Diabetic Agents
A study on the synthesis and evaluation of S-substituted acetamides derivatives revealed potent inhibitory potential against the α-glucosidase enzyme, suggesting their use as valuable anti-diabetic agents. The findings highlight the therapeutic potential of these novel bi-heterocycles in diabetes management (Abbasi et al., 2020).
作用機序
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, they may activate or inhibit certain enzymes, stimulate or block receptors, and affect the synthesis of neurotransmitters .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
The biochemical properties of 5-((1,4-Dioxan-2-yl)methyl)thiazol-2-amine are largely determined by its thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
5-((1,4-Dioxan-2-yl)methyl)thiazol-2-amine has been shown to have potent growth inhibition properties against various cell lines . It influences cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that thiazole derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
5-(1,4-dioxan-2-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-8-10-4-7(13-8)3-6-5-11-1-2-12-6/h4,6H,1-3,5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYSBNRJFXAJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride](/img/structure/B2777927.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)

![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)

![3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2777943.png)

![5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2777945.png)


